Cas no 957284-65-0 (1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride)
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
- CS-0240676
- MFCD04969909
- 1-(difluoromethyl)-5-methylpyrazole-4-sulfonyl chloride
- 957284-65-0
- EN300-229631
- AKOS000310134
- 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonylchloride
- C5H5ClF2N2O2S
- 1-(difluoromethyl)-5-methyl-pyrazole-4-sulfonyl chloride
- STK349644
- SCHEMBL25231994
- BBL039967
- DB-089163
-
- MDL: MFCD04969909
- Inchi: 1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-9-10(3)5(7)8/h2,5H,1H3
- InChI Key: UDAPEXYRSBGGGB-UHFFFAOYSA-N
- SMILES: ClS(C1C=NN(C(F)F)C=1C)(=O)=O
Computed Properties
- Exact Mass: 229.9728326g/mol
- Monoisotopic Mass: 229.9728326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 60.3Ų
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB412614-250 mg |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, 95%; . |
957284-65-0 | 95% | 250MG |
€176.40 | 2022-03-02 | |
| abcr | AB412614-500 mg |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, 95%; . |
957284-65-0 | 95% | 500MG |
€209.50 | 2022-03-02 | |
| abcr | AB412614-1 g |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, 95%; . |
957284-65-0 | 95% | 1g |
€231.60 | 2022-03-02 | |
| abcr | AB412614-5 g |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, 95%; . |
957284-65-0 | 95% | 5g |
€519.80 | 2022-03-02 | |
| abcr | AB412614-10 g |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, 95%; . |
957284-65-0 | 95% | 10g |
€819.00 | 2022-03-02 | |
| Chemenu | CM375125-1g |
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957284-65-0 | 95%+ | 1g |
$239 | 2024-07-18 | |
| Chemenu | CM375125-5g |
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957284-65-0 | 95%+ | 5g |
$716 | 2024-07-18 | |
| Enamine | EN300-229631-0.05g |
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957284-65-0 | 95% | 0.05g |
$175.0 | 2024-06-20 | |
| Enamine | EN300-229631-0.1g |
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957284-65-0 | 95% | 0.1g |
$262.0 | 2024-06-20 | |
| Enamine | EN300-229631-0.25g |
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957284-65-0 | 95% | 0.25g |
$374.0 | 2024-06-20 |
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Suppliers
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Recent Advances in the Application of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957284-65-0) in Chemical Biology and Pharmaceutical Research
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957284-65-0) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This sulfonyl chloride derivative has gained significant attention in recent years for its applications in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and covalent modifiers. The presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting compounds, making it a valuable scaffold for drug discovery.
Recent studies have demonstrated the utility of this compound in the synthesis of sulfonamide-based inhibitors targeting various enzymes, including carbonic anhydrases, proteases, and kinases. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this moiety into a series of potent and selective kinase inhibitors, showing improved pharmacokinetic properties compared to their non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl group was found to significantly influence the binding affinity and selectivity of these inhibitors.
In chemical biology applications, researchers have exploited the reactivity of the sulfonyl chloride group for selective protein labeling and modification. A notable 2024 publication in Angewandte Chemie described a novel strategy using 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride for site-specific protein modification through selective reaction with cysteine residues. This approach demonstrated superior labeling efficiency and stability compared to traditional maleimide-based methods, opening new possibilities for bioconjugation and probe development.
The compound has also found applications in the synthesis of PET radiotracers, as reported in a recent ACS Medicinal Chemistry Letters article. The difluoromethyl group's metabolic stability and the ability to introduce fluorine-18 make this scaffold particularly attractive for radiopharmaceutical development. Researchers successfully synthesized several 18F-labeled analogs showing promising in vivo stability and target engagement in preclinical models.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes to produce 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. A 2023 Organic Process Research & Development paper detailed an improved synthetic protocol that reduces the number of steps and improves overall yield while maintaining high purity standards required for pharmaceutical applications. These process improvements are expected to facilitate broader adoption of this valuable building block in drug discovery programs.
Looking forward, the unique properties of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride position it as a key intermediate for developing next-generation therapeutics. Ongoing research is exploring its application in targeted protein degradation, covalent inhibitor design, and the development of novel imaging agents. As the understanding of structure-activity relationships for this scaffold deepens, we anticipate seeing more clinical candidates incorporating this privileged structure in the coming years.
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